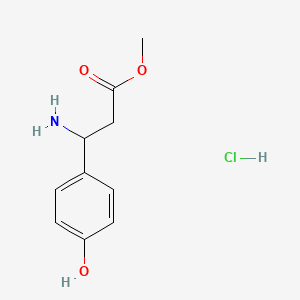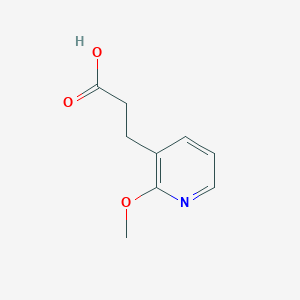![molecular formula C17H17NO3 B1427478 {4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid CAS No. 1375069-21-8](/img/structure/B1427478.png)
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Vue d'ensemble
Description
“{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is a chemical compound with the CAS Number: 1375069-21-8 . It has a molecular weight of 283.33 and its IUPAC name is {3’-[(ethylamino)carbonyl][1,1’-biphenyl]-4-yl}acetic acid .
Molecular Structure Analysis
The molecular formula of “{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid” is C17H17NO3 . The InChI code is 1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.32 and a molecular formula of C17H17NO3 . It has a complexity of 361 and a topological polar surface area of 66.4Ų . The compound is canonicalized and has 1 covalently-bonded unit . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has 5 rotatable bonds .Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, which are chemically related to "{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid," have been extensively studied for their anticancer properties. These derivatives show a rich medicinal tradition as synthetic antitumor agents, leveraging the reactive sites of the cinnamic acid structure for medicinal research. Their antitumor efficacy highlights the underutilized potential of cinnamic acid derivatives in anticancer research, pointing towards a need for further exploration in this domain (De, Baltas, & Bedos-Belval, 2011).
Environmental Applications
The degradation of pollutants using advanced oxidation processes (AOPs) has gained attention due to the efficiency of these methods in treating recalcitrant compounds in the environment. Studies on the degradation pathways and biotoxicity of by-products from such treatments contribute to understanding the environmental impact of these processes and the role of related chemical compounds in enhancing the degradation efficiency (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Cell Death and Yeast Research
Research on acetic acid, a simple carboxylic acid related to "{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid," has provided insights into the molecular events involved in cell death induced by acetic acid in yeasts. This research is crucial for understanding the mechanisms underlying the impact of acetic acid in yeast cells, with implications for both biotechnology and biomedicine (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Proteostasis Maintenance
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis highlight the potential of related compounds in alleviating various pathologies. By preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, these compounds offer insights into novel treatment approaches for diseases caused by protein misfolding (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Wastewater Treatment
Peracetic acid has been recognized for its broad spectrum of antimicrobial activity, making it a compelling choice for the disinfection of wastewater effluents. Its effectiveness, even in the presence of heterogeneous organic matter, and the absence of persistent toxic or mutagenic residuals highlight its potential as an environmentally friendly disinfectant (Kitis, 2004).
Propriétés
IUPAC Name |
2-[4-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVHTQLNZVOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743002 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid | |
CAS RN |
1375069-21-8 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-[(ethylamino)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





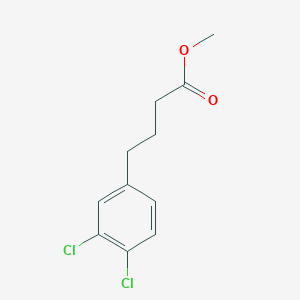
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
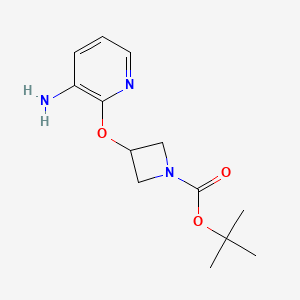
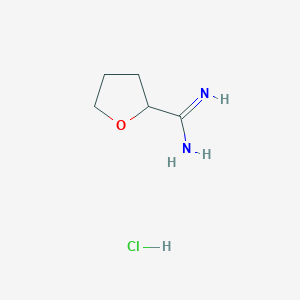

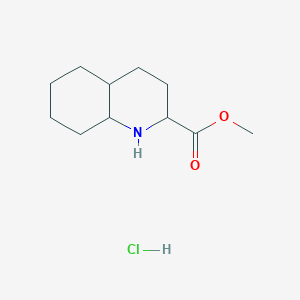
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)
